
2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C20H20O5 and its molecular weight is 340.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is involved in the synthesis of various chemical compounds with potential applications in scientific research. For example, its derivatives have been explored for their antimicrobial activities against a range of Gram-positive cocci, Gram-negative rods, and yeasts. These findings suggest its potential utility in the development of new antimicrobial agents (Krawiecka et al., 2012).
Antitumor and Antimicrobial Activities
The compound has also been part of studies aiming to discover new antitumor and antimicrobial substances. In one instance, novel derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared and tested for their antimicrobial activity, showcasing the compound's role in the development of new therapeutic agents (Xia et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Furthermore, this compound derivatives have been synthesized and evaluated for their enzyme inhibitory activities, particularly targeting enzymes like 5-lipoxygenase. Such studies indicate the compound's potential application in creating new drugs for treating diseases associated with enzyme dysregulation (Ohemeng et al., 1994).
Chemical Synthesis and Molecular Engineering
The compound is also a key intermediate in the synthesis of complex chemical structures. For example, its role in the synthesis of novel benzodifuranyl derivatives, which have shown significant anti-inflammatory and analgesic properties, highlights its importance in medicinal chemistry and drug development (Abu‐Hashem et al., 2020).
Neuroprotective Agent Development
Research has also explored the synthesis of novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, derived from this compound. These compounds have been assessed for their action against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating neurodegenerative diseases (Luo et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxyethyl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-14-19(20(21)23-11-10-22-2)17-12-16(8-9-18(17)25-14)24-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBFUOFDQKCREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
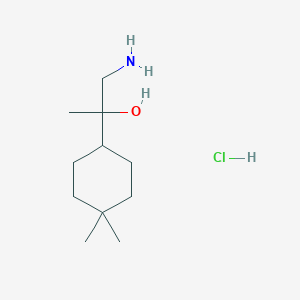

![N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2547131.png)

![2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2547136.png)
![1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2547137.png)
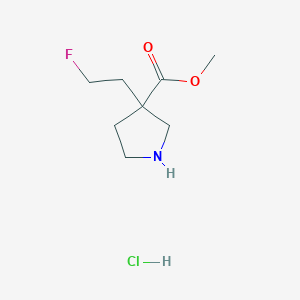
![N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547139.png)
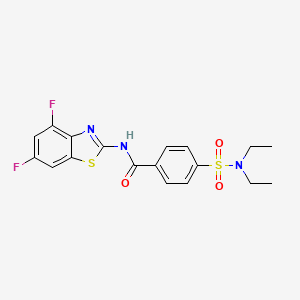
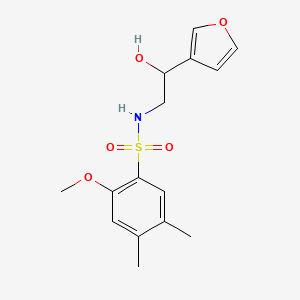
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2547142.png)
![1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2547143.png)
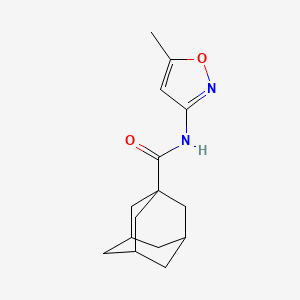
![4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2547145.png)
